L-Allothreonine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Allothreonine is a natural product found in Puccinia graminis, Viscum album, and other organisms with data available.
L-allo-threonine
CAS No.: 28954-12-3
VCID: VC21537873
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-allothreonine is an amino acid that serves as a diastereomer of the naturally occurring amino acid L-threonine. It has the chemical formula CHNO and is classified as an alpha-amino acid with the L-configuration at the alpha-carbon atom . Unlike threonine, which is a proteinogenic amino acid essential for human health, L-allothreonine is not naturally incorporated into proteins in humans but has been studied for its potential applications in biochemistry and pharmacology. Occurrence and SynthesisL-allothreonine can be synthesized in the laboratory and is found in certain natural products. For instance, it is a component of globomycin, a peptide antibiotic with spheroplast-forming activity . In plants, L-allothreonine occurs as a metabolite, with its concentration varying based on plant species and environmental conditions . Enzymatic InteractionsL-allothreonine is specifically recognized by the enzyme L-allo-threonine aldolase, which catalyzes its conversion into glycine and acetaldehyde . This enzyme is highly thermostable and can be used for purification purposes. It is distinct from enzymes that act on L-threonine, highlighting the specificity of enzymatic interactions with different stereoisomers. Biological and Pharmacological ApplicationsDerivatives of L-allothreonine, such as LX519290, have shown promising pharmacological activities. LX519290 exhibits strong antioxidant properties, including radical scavenging and reducing power, and it inhibits the generation of nitric oxide and reactive oxygen species in a dose-dependent manner . Additionally, LX519290 has demonstrated anti-asthmatic activity by reducing inflammatory cell infiltration and cytokine levels in animal models of asthma .
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CAS No. | 28954-12-3 | |||||||||
Product Name | L-allo-threonine | |||||||||
Molecular Formula | C4H9NO3 | |||||||||
Molecular Weight | 119.12 g/mol | |||||||||
IUPAC Name | (2S,3S)-2-amino-3-hydroxybutanoic acid | |||||||||
Standard InChI | InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3-/m0/s1 | |||||||||
Standard InChIKey | AYFVYJQAPQTCCC-HRFVKAFMSA-N | |||||||||
Isomeric SMILES | C[C@@H]([C@@H](C(=O)O)N)O | |||||||||
SMILES | CC(C(C(=O)O)N)O | |||||||||
Canonical SMILES | CC(C(C(=O)O)N)O | |||||||||
Melting Point | 256 °C | |||||||||
Physical Description | Solid | |||||||||
Synonyms | L-Allothreonine;L-allo-threonine;28954-12-3;L(+)-allo-Threonine;(2S,3S)-2-amino-3-hydroxybutanoicacid;allo-L-Threonine;DL-allo-Threonine;144-98-9;CHEBI:28718;EINECS249-327-2;MFCD00064268;(2S,3S)-2-amino-3-hydroxybutanoate;NSC206283;ALLO-THREONINE;BRN1721645;(2S,3S)-2-Amino-3-hydroxybutyricacid;rel-(2S,3S)-2-Amino-3-hydroxybutanoicacid;DL-allothreonine;Threonine,allo-;h-allo-thr-oh;Allo-Thr-OH;AmbotzHAA1188;l-(+)-allothreonine;4-04-00-03170(BeilsteinHandbookReference);AC1Q5QIO | |||||||||
Reference | Jie Yuan, William U. Fowler, Elizabeth Kimball, Wenyun Lu, Joshua D. Rabinowitz Kinetic flux profiling of nitrogen assimilation in Escherichia coli 10.1038/nchembio816 Galonić et al. Two Interconverting Fe(IV) Intermediates in Aliphatic Chlorination by the Halogenase CytC3 Nature Chemical Biology, doi: 10.1038/nchembio856, published online 14 January 2007 http://www.nature.com/naturechemicalbiology Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology |
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PubChem Compound | 99289 | |||||||||
Last Modified | Aug 15 2023 |
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